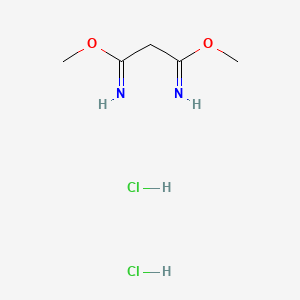

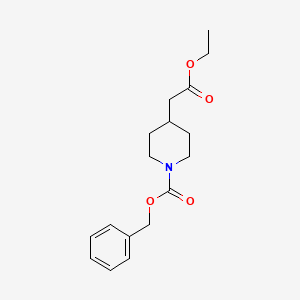

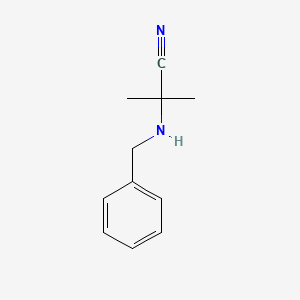

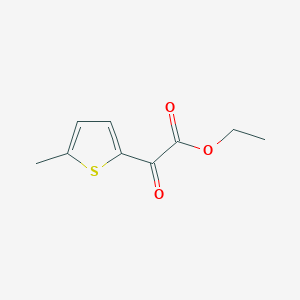

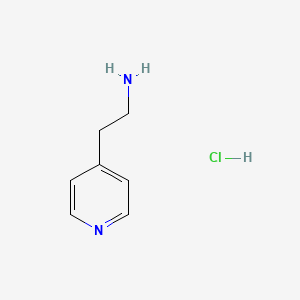

2-(Pyridin-4-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Analysis and Quality Control

The chemical compound 2-(Pyridin-4-yl)ethanamine hydrochloride is involved in the quality control and analysis of pharmaceutical products. For instance, it has been identified as a related substance in the determination of impurities within betahistine hydrochloride tablets, a medication used for treating vertigo. A High-Performance Liquid Chromatography (HPLC) method was established to detect and quantify the presence of 2-(Pyridin-4-yl)ethanamine hydrochloride, among other related substances, ensuring the pharmaceutical quality and safety of betahistine hydrochloride tablets (Zhu Ron, 2015).

Catalysis and Chemical Synthesis

2-(Pyridin-4-yl)ethanamine hydrochloride plays a role in catalysis and chemical synthesis, contributing to the development of new chemical entities and materials. This compound or its derivatives have been used as ligands in the synthesis of metal complexes, which exhibit catalytic activities. For example, copper (II) complexes of tridentate ligands, including derivatives of 2-(Pyridin-4-yl)ethanamine, were synthesized and demonstrated significant DNA binding properties and nuclease activity, showcasing potential applications in biochemistry and molecular biology (Pankaj Kumar et al., 2012).

Materials Science and Corrosion Inhibition

In materials science, derivatives of 2-(Pyridin-4-yl)ethanamine hydrochloride have been utilized in the preparation of cadmium (II) Schiff base complexes that exhibit corrosion inhibition properties on mild steel. This application is crucial for extending the lifespan of metal structures and reducing the economic impact of corrosion (Mriganka Das et al., 2017).

Organometallic Chemistry and Polymerization

In the field of organometallic chemistry, complexes involving 2-(Pyridin-4-yl)ethanamine hydrochloride derivatives have been studied for their potential in catalyzing important chemical reactions, such as the methoxycarbonylation of olefins. These reactions are fundamental in the production of various chemical products, demonstrating the compound's versatility and utility in industrial chemistry (Zethu Zulu et al., 2020).

Biological and Medicinal Chemistry

The compound and its derivatives find applications in biological and medicinal chemistry, where they have been used to synthesize complexes that exhibit biological activities. For instance, chiral pyridyl amines derived from 2-(Pyridin-4-yl)ethanamine hydrochloride have been utilized in enantioselective catalysis, which is crucial for the synthesis of biologically active compounds (Kun Huang et al., 2010).

Propiedades

IUPAC Name |

2-pyridin-4-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGKWQYHIZXREV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497660 |

Source

|

| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)ethanamine hydrochloride | |

CAS RN |

6429-12-5 |

Source

|

| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.